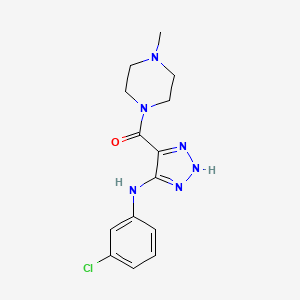

(5-((3-氯苯基)氨基)-1H-1,2,3-三唑-4-基)(4-甲基哌嗪-1-基)甲苯酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Piperazines and 1,2,3-triazoles are both important heterocyclic compounds. Piperazine is a six-membered ring containing two nitrogen atoms, and it is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . 1,2,3-Triazole is a five-membered ring containing two nitrogen atoms and three carbon atoms. It is known for its stability, and it often appears in various pharmaceuticals and agrochemicals.

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学研究应用

Antiviral Research

The indole derivatives, which are structurally similar to the triazolyl and chlorophenyl groups in the compound, have shown potential in antiviral activity. For instance, certain indole derivatives have been reported to exhibit inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized and tested for its efficacy against a range of RNA and DNA viruses.

Anti-inflammatory Studies

Indole derivatives also possess anti-inflammatory properties . The compound , with its indole-like structure, could be explored for its potential to reduce inflammation in various disease models, providing insights into new anti-inflammatory agents.

Anticancer Applications

The biological activities of indole derivatives extend to anticancer effects . The triazolyl moiety, in particular, is known to bind with high affinity to multiple receptors, which could be beneficial in targeting cancer cells. Research could focus on the compound’s ability to inhibit cancer cell growth and proliferation.

Antimicrobial and Antitubercular Potential

Indole derivatives have been found to have antimicrobial and antitubercular activities . The compound could be synthesized and screened for its potential to act against various bacterial strains, including those causing tuberculosis.

Antidiabetic Research

The presence of the indole nucleus, which is common in many pharmacologically active compounds, suggests that our compound could be investigated for antidiabetic properties . It could be part of studies aiming to discover new treatments for diabetes.

Antimalarial Activity

Given the diverse biological activities of indole derivatives, including antimalarial effects, the compound could be included in research for developing new antimalarial drugs . Its efficacy against the malaria parasite could be a significant area of study.

Neuropharmacological Research

The piperazine moiety is widely employed in drugs affecting the central nervous system, such as aripiprazole and quetiapine . The compound, with its piperazine group, could be valuable in the development of new neuropharmacological agents.

Synthetic Methodology Development

The synthesis of piperazine derivatives is of great interest due to their wide range of biological activities. The compound could be used as a model to develop new synthetic methodologies for piperazine derivatives, enhancing the toolbox of medicinal chemists .

作用机制

属性

IUPAC Name |

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-methylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN6O/c1-20-5-7-21(8-6-20)14(22)12-13(18-19-17-12)16-11-4-2-3-10(15)9-11/h2-4,9H,5-8H2,1H3,(H2,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSKWRJLFMWFKAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=NNN=C2NC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-methylpiperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(thiazol-2-yl)acetamide](/img/structure/B2926926.png)

![N-(4-Cyanothian-4-yl)-[1,3]thiazolo[4,5-c]pyridine-2-carboxamide](/img/structure/B2926929.png)

![(E)-1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(furan-2-yl)prop-2-en-1-one oxalate](/img/structure/B2926931.png)

![Ethyl 2-(6-(2-methoxyphenyl)-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamido)acetate](/img/structure/B2926935.png)

![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)

![[1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2926942.png)

![N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2926945.png)